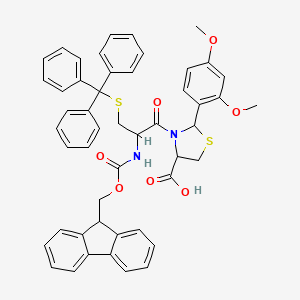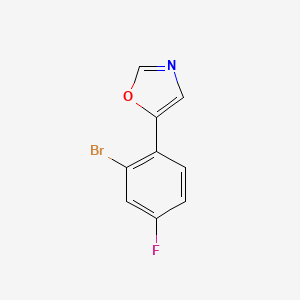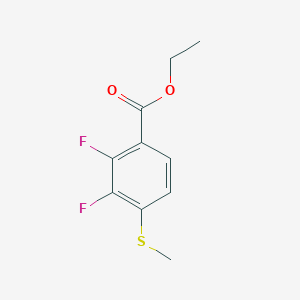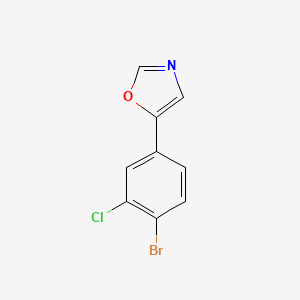
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Bromo-3-chlorophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 5-position with a 4-bromo-3-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 4-bromo-3-chlorophenyl group. The bromine and chlorine atoms are likely to be the major sites of reactivity due to their electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the bromine and chlorine atoms might make this compound relatively dense and possibly volatile. The oxazole ring might contribute to the compound’s stability .Wissenschaftliche Forschungsanwendungen
Antitubulin Agent in Cancer Treatment
The compound has been identified as a novel antitubulin agent that inhibits the proliferation of various types of cancer cells . It has shown to inhibit the proliferation of human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), highly metastatic breast adenocarcinoma (MDA-MB-231), cisplatin-resistant human ovarian carcinoma (A2780-cis), and multi-drug resistant mouse mammary tumor (EMT6/AR1) cells .
Inhibition of Microtubule Dynamics
The compound suppresses the dynamics of individual microtubules in live MCF-7 cells . It reduces the rates of growing and shortening phases of microtubules and increases the time microtubules spent in the pause state .
Binding to Tubulin
In vitro, the compound binds to tubulin with a dissociation constant of 8.3±1.8 µM, inhibits tubulin assembly, and suppresses GTPase activity of microtubules . It competitively inhibits the binding of BODIPY FL-vinblastine to tubulin, suggesting that it binds to tubulin at the vinblastine site .
Induction of Cell Death
The compound induces cell death by depolymerizing interphase microtubules, perturbing the spindle organization, and accumulating checkpoint proteins (BubR1 and Mad2) at the kinetochores . It enhances nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .
Anti-inflammatory Potential
The compound has been tested for its anti-inflammatory potential . Several compounds attenuated the lipopolysaccharide-induced NF-κB activation and were more potent than the parental cinnamic acid .
Low Cytotoxicity
Except for (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (IC50 6.5 µM), none of the discussed compounds showed any significant cytotoxic effect up to 20 μM .
Wirkmechanismus
Target of Action
The primary target of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole interacts with its target, tubulin, by inhibiting microtubule dynamics . It reduces the rates of the growing and shortening phases of microtubules, increases the time microtubules spend in the pause state, and reduces the dynamicity (dimer exchange per unit time) of microtubules . It binds to tubulin at the vinblastine site, suggesting a competitive inhibition mechanism .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, which is a critical component of the cell cycle, particularly the G2/M phase . This disruption leads to the accumulation of checkpoint proteins (BubR1 and Mad2) at the kinetochores, further halting cell division .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of various cancer cells, including drug-resistant ones, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and the induction of cell death . It also leads to enhanced nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDOPYYQANMGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

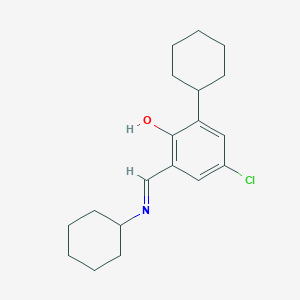
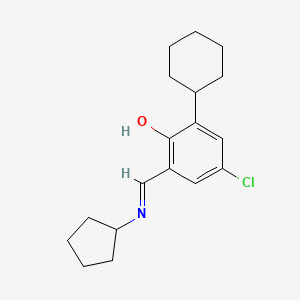
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)
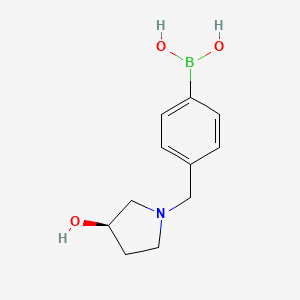
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
iridium(III), min. 98%](/img/structure/B6296068.png)
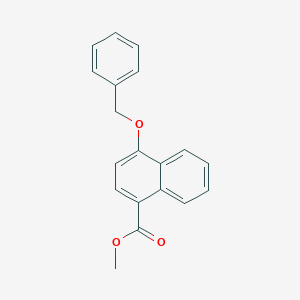
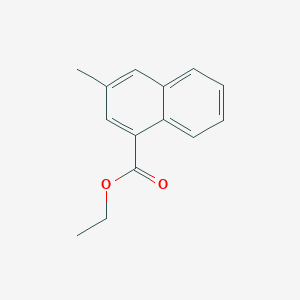

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)
